A Technical Guide to Fmoc-Thr(tBu)-OH: Properties, Synthesis Protocols, and Biological Context
A Technical Guide to Fmoc-Thr(tBu)-OH: Properties, Synthesis Protocols, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-O-tert-butyl-L-threonine, commonly abbreviated as Fmoc-Thr(tBu)-OH, is a cornerstone building block in modern peptide chemistry. Its strategic design, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine and an acid-labile tert-butyl (tBu) group on the side-chain hydroxyl function, makes it an indispensable reagent for the synthesis of peptides and proteins via solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the chemical and physical properties of Fmoc-Thr(tBu)-OH, detailed experimental protocols for its application, and a discussion of the biological significance of threonine-containing peptides in key signaling pathways.
Core Properties of Fmoc-Thr(tBu)-OH
Fmoc-Thr(tBu)-OH is a white to off-white crystalline powder that is widely utilized for the incorporation of threonine residues into a growing peptide chain during Fmoc-based SPPS.[1] The tBu protecting group on the hydroxyl side chain prevents unwanted side reactions during peptide synthesis and is readily removed under acidic conditions during the final cleavage from the resin.[2]
Chemical and Physical Data
A summary of the key quantitative data for Fmoc-Thr(tBu)-OH is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine | [3] |
| Molecular Formula | C₂₃H₂₇NO₅ | [1] |
| Molecular Weight | 397.46 g/mol | [1] |
| CAS Number | 71989-35-0 | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 125 - 135 °C | [1] |
| Optical Rotation | [α]²⁰/D +16 ± 2°, c = 1 in ethyl acetate | [1] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [4] |
| Storage Conditions | 2-8 °C | [5] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Thr(tBu)-OH is a standard reagent for the incorporation of threonine into peptide sequences using Fmoc-based SPPS.[6] The Fmoc/tBu strategy is favored due to its use of a mild base for Nα-deprotection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[7]
Experimental Protocols
A generalized workflow for the incorporation of Fmoc-Thr(tBu)-OH in a manual Fmoc-SPPS protocol is detailed below. This can be adapted for automated peptide synthesizers.
1. Resin Preparation and Swelling:
-
Start with a suitable resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid.
-
Transfer the resin to a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes.[8]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.[9]
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[9]
-
Wash the resin thoroughly with DMF (3-5 times).[10]
3. Amino Acid Coupling (Fmoc-Thr(tBu)-OH):
-
Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the carboxylic acid.[8]
-
Coupling: Add the activated Fmoc-Thr(tBu)-OH solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[8]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[8]
-
Wash the resin with DMF (3-5 times).
4. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM).[3]
-
Prepare a cleavage cocktail. A common cocktail for peptides containing tBu-protected residues is TFA/TIS/water (95:2.5:2.5). For peptides with sensitive residues like Cys, Met, or Trp, scavengers such as 1,2-ethanedithiol (B43112) (EDT) may be added.[11]
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[9]
-
Collect the peptide by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.[9]
6. Purification and Analysis:
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
-
The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[12]
Biological Significance of Threonine Residues
Threonine, with its hydroxyl side chain, is a critical residue in many biologically active peptides and proteins. The hydroxyl group can be a site for post-translational modifications such as phosphorylation and glycosylation, which play crucial roles in regulating protein function, signaling, and cellular processes.
Threonine Phosphorylation in MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[13] MAPKs are activated by dual phosphorylation on conserved threonine and tyrosine residues within a T-X-Y motif in their activation loop.[13] The phosphorylation of the threonine residue is essential for the catalytic activity of the MAPK.[14][15] The ordered phosphorylation and dephosphorylation of these residues provide a sophisticated mechanism for controlling the timing and duration of MAPK signaling.[14]
Threonine O-GlcNAcylation in Insulin (B600854) Signaling
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytosolic proteins.[1][16] This modification is increasingly recognized as a key regulator of cellular signaling, often acting in a reciprocal manner to phosphorylation.[1] In the context of insulin signaling, many key effector molecules, including IRS1, PI3K, and Akt, are O-GlcNAcylated on serine/threonine residues.[1] Aberrant O-GlcNAcylation has been implicated in the development of insulin resistance and type 2 diabetes, as it can attenuate the insulin signal.[16][17]
Conclusion
Fmoc-Thr(tBu)-OH is a vital tool for chemists and biologists engaged in peptide research and drug development. Its well-defined properties and predictable reactivity within the Fmoc-SPPS framework allow for the routine synthesis of complex peptides. Furthermore, the ability to incorporate threonine residues enables the study of critical post-translational modifications that govern fundamental cellular signaling pathways. A thorough understanding of the principles and protocols outlined in this guide will facilitate the successful synthesis and application of threonine-containing peptides in a variety of research settings.
References
- 1. Frontiers | The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration [frontiersin.org]
- 2. biotage.com [biotage.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chempep.com [chempep.com]
- 5. The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc-Thr(tBu)-OH [cem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. agilent.com [agilent.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
